2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(6-piperidin-1-ylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-8-12(17)15-10-4-5-11(14-9-10)16-6-2-1-3-7-16/h4-5,9H,1-3,6-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNLQCYJENBPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 6-(piperidin-1-yl)pyridin-3-amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo various chemical reactions including substitution, oxidation, and hydrolysis, making it a versatile building block for further chemical synthesis.
Biology
The compound is being studied for its potential biological activities , particularly:
- Antimicrobial Properties : It has shown significant activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values below 20 µM for several derivatives. This suggests that it may be a candidate for developing new antimicrobial agents.
- Anticancer Activity : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. This property suggests potential applications in cancer therapy through the modulation of apoptotic pathways.
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets within cells positions it as a candidate for drug development, particularly in areas such as cancer and infectious diseases .
Antimicrobial Screening
In a high-throughput screening study involving over 100,000 compounds, this compound demonstrated promising activity against Mycobacterium tuberculosis. The results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Cancer Cell Studies
A derivative of this compound was tested on FaDu hypopharyngeal tumor cells. It exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, indicating its potential role in cancer therapy through improved interactions with target proteins involved in cell death pathways.
Cholinesterase Inhibition
The structural characteristics of this compound suggest that it may inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Studies have noted its ability to interact with both AChE and butyrylcholinesterase (BuChE), highlighting its potential therapeutic implications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Predicted CCS (Ų) [M+H]+ | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₆ClN₃O | Piperidine, chloroacetamide | 254.1 | 156.4 | Balanced polarity and size |
| 2-Chloro-N-({6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl}methyl)acetamide | C₁₄H₁₉ClN₃O₂ | Hydroxyethyl-piperidine, methylene | 296.8 | N/A | Enhanced solubility |
| ORM-10962 | C₂₆H₂₈N₂O₄ | 4-Hydroxypiperidine, chroman-oxy | 432.5 | N/A | Sodium/calcium exchanger inhibitor |
| 2-Chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide | C₉H₆ClN₃O₃S₂ | Benzothiazole, sulfamoyl | 303.8 | N/A | Carbonic anhydrase inhibition |
Research Findings and Implications
- Piperidine Modifications : Hydrophilic groups (e.g., hydroxyethyl) improve solubility but may require optimization for target engagement . Bulky substituents (e.g., chroman in ORM-10962) enhance selectivity but limit bioavailability .
- Heterocyclic Core : Pyridine provides a balance of aromaticity and basicity, whereas benzothiazole or phenyl systems prioritize alternative binding motifs .
- Acetamide Substituents : Chloro groups offer metabolic stability, while bulky groups (e.g., pivalamide) trade steric hindrance for reduced binding .
Biological Activity
2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide, a compound with the CAS number 1011617-54-1, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula : CHClNO
Molecular Weight : 253.73 g/mol
IUPAC Name : 2-chloro-N-(6-piperidin-1-ylpyridin-3-yl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound is believed to modulate the activity of various enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. Research indicates that it may exert antimicrobial and antiviral effects, although the precise pathways remain under investigation .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It was identified in a high-throughput screening of a chemical library for its ability to inhibit the growth of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) for several derivatives was found to be below 20 µM, indicating significant potency .
Anticancer Properties
Research into piperidine derivatives, including this compound, suggests potential anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The activation of apoptotic pathways was noted to increase cell death significantly .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-(piperidin-1-yl)pyridin-3-yl)acetamide | Lacks chlorine atom | Reduced reactivity |
| 2-chloro-N-(pyridin-3-yl)acetamide | Lacks piperidine ring | Altered binding affinity |
These comparisons indicate that the presence of the chlorine atom and the piperidine moiety contributes significantly to the compound's reactivity and biological activity.
Case Studies and Research Findings
- Antimicrobial Screening : In a study involving over 100,000 compounds, this compound was among those that showed promising activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition .
- Cancer Cell Studies : A derivative of this compound was tested on FaDu hypopharyngeal tumor cells, demonstrating enhanced cytotoxicity compared to standard treatments like bleomycin. This suggests its potential role in cancer therapy through improved interaction with target proteins .
- Cholinesterase Inhibition : The compound's structural characteristics may allow it to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Its ability to interact with both AChE and butyrylcholinesterase (BuChE) enzymes has been noted in related studies .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide, and what key reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include:
- Coupling of piperidine to pyridine : A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under reflux with polar aprotic solvents like DMF or DMSO .
- Acetamide formation : Reaction of the intermediate amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict temperature control and anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and acetamide groups. Disappearance of NH peaks in DEPT-135 indicates successful acetylation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and rules out impurities .
- Infrared (IR) Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-Cl) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the coupling steps during synthesis?
Low yields in piperidine-pyridine coupling often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling efficiency .
- Solvent selection : Switching from DMF to acetonitrile reduces byproduct formation in SNAr reactions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. What strategies are recommended for analyzing contradictory bioactivity data reported in different studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:
- Purity variations : HPLC analysis (≥95% purity) ensures consistency .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Structural analogs : Compare activity with derivatives (e.g., methyl-substituted piperidine) to identify SAR trends .
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates charge distribution on the pyridine ring to identify electrophilic sites prone to substitution .
- Molecular docking : Predicts binding affinities with biological targets (e.g., kinase enzymes) to guide functionalization .
- Solvent-effect modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction energy barriers .
Methodological Notes
- Data Contradiction Resolution : Always cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation ).
- Reagent Handling : Store chloroacetyl chloride under inert gas to prevent hydrolysis .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
